molecular formula C6H9NO4 B1314721 (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid CAS No. 81702-31-0

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid

Cat. No.: B1314721
CAS No.: 81702-31-0
M. Wt: 159.14 g/mol
InChI Key: ZKXSPYPKBXRBNP-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two carboxylic acid groups at the 2 and 5 positions. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.

Scientific Research Applications

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is essential for the compound’s role in metabolic pathways, where it acts as a substrate or inhibitor, depending on the specific reaction conditions . Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are typically mediated through hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the substrate from accessing the catalytic residues . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a suitable precursor, such as a pyrrolidine derivative with protected carboxyl groups. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters, amides, or other functionalized derivatives.

Comparison with Similar Compounds

    (2S,5R)-Pyrrolidine-2,5-dicarboxylic acid: This isomer differs in the stereochemistry at the 5 position, which can significantly alter its chemical and biological properties.

    Proline: A structurally related compound, proline, lacks the additional carboxylic acid group at the 5 position, making it less versatile in certain chemical reactions.

    Pipecolic acid: Another related compound, pipecolic acid, has a six-membered ring structure, which affects its reactivity and applications.

Uniqueness: (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,5S)-pyrrolidine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSPYPKBXRBNP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471605
Record name (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81702-31-0
Record name (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Reactant of Route 2
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Reactant of Route 3
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Reactant of Route 4
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Reactant of Route 6
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.